Thalidomide-d4

Description

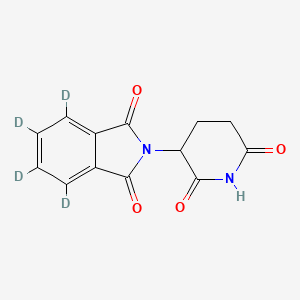

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetradeuterio-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJJHQNACJXSKW-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)N(C2=O)C3CCC(=O)NC3=O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662207 | |

| Record name | 2-(2,6-Dioxopiperidin-3-yl)(~2~H_4_)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219177-18-0 | |

| Record name | 2-(2,6-Dioxopiperidin-3-yl)(~2~H_4_)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Thalidomide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Thalidomide-d4, a deuterated analog of thalidomide. The introduction of deuterium at the chiral center of the glutarimide ring enhances its stereochemical stability, making it a valuable tool for research and as an internal standard in pharmacokinetic and metabolic studies. This document details proposed synthetic routes, purification protocols, and analytical characterization, supported by quantitative data and procedural diagrams.

Synthesis of this compound

The synthesis of this compound can be approached by modifying established procedures for the synthesis of thalidomide, incorporating a deuterated starting material. A common and efficient route involves the condensation of phthalic anhydride with deuterated L-glutamine.

Proposed Synthesis Pathway

The synthesis is typically a two-step process: first, the formation of N-phthaloyl-L-glutamine-d1, followed by cyclization to yield this compound. The key is the use of L-glutamine deuterated at the alpha-position.

Step 1: Synthesis of N-Phthaloyl-L-glutamine-d1

This step involves the reaction of L-glutamine-d1 with phthalic anhydride.

Step 2: Cyclization to this compound

The N-phthaloyl-L-glutamine-d1 is then cyclized to form the glutarimide ring of this compound.

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Phthaloyl-L-glutamine

-

Reaction Setup: In a round-bottom flask, suspend L-glutamine (1.0 eq) in pyridine.

-

Addition of Reagent: Add phthalic anhydride (1.4 eq) to the suspension.

-

Heating: Heat the mixture to 80-85°C and stir for 4-6 hours.

-

Work-up: After cooling, the reaction mixture is typically acidified to precipitate the product, which is then filtered, washed, and dried.

Protocol 2: Cyclization to Thalidomide

A common method for the cyclization of N-phthaloyl-L-glutamine to thalidomide involves the use of carbonyldiimidazole (CDI).

-

Reaction Setup: Dissolve N-phthaloyl-L-glutamine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Reagent: Add N,N'-carbonyldiimidazole (CDI) (1.1 eq) to the solution.

-

Reflux: Heat the mixture to reflux for 15-18 hours. During this time, thalidomide crystallizes out of the solution.

-

Isolation: Cool the reaction mixture and filter the precipitate. Wash the solid with cold THF and dry under vacuum to obtain thalidomide.

Quantitative Data for Thalidomide Synthesis

The following table summarizes typical yields for the synthesis of non-deuterated thalidomide, which can serve as a benchmark for the synthesis of this compound.

| Step | Reactants | Reagents/Solvents | Yield | Reference |

| 1 | L-Glutamine, Phthalic Anhydride | Pyridine, Heat | ~70-80% | [1] |

| 2 | N-Phthaloyl-L-glutamine | CDI, THF, Reflux | 85-93% | [2] |

| Overall | - | - | ~60-75% | - |

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and other impurities. Recrystallization is a common and effective method.

Purification Workflow

Caption: General workflow for the purification of this compound by recrystallization.

Experimental Protocol: Recrystallization

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot dimethyl sulfoxide (DMSO). The temperature should be maintained between 80-120°C.

-

Decolorization: Add a small amount of activated carbon to the hot solution and stir for a few minutes to remove colored impurities.

-

Hot Filtration: Filter the hot solution through a pre-heated funnel to remove the activated carbon.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation and Washing: Collect the crystals by filtration and wash them with a small amount of cold ethanol or water to remove residual DMSO.

-

Drying: Dry the purified crystals under vacuum.

Quantitative Data for Purification

The following table presents data on the purification of thalidomide, demonstrating the effectiveness of recrystallization.

| Initial Purity (HPLC) | Solvent System | Recrystallization Yield | Final Purity (HPLC) | Reference |

| >95% | DMSO/Water | ~90% | >99.7% | [2] |

| Not specified | THF/Water | >95% | >99.8% | [2] |

| 97.3% | DMSO | 65% | >99.9% | [3] |

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. UV detection is commonly employed.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular weight will be higher than that of thalidomide due to the presence of deuterium atoms.

-

Thalidomide (C₁₃H₁₀N₂O₄): Molecular Weight ≈ 258.23 g/mol

-

This compound (C₁₃H₆D₄N₂O₄): Expected Molecular Weight ≈ 262.26 g/mol

The fragmentation pattern in the mass spectrum can also be used for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

-

¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of thalidomide, with the notable absence of the signal corresponding to the proton at the chiral center of the glutarimide ring. The integration of the remaining proton signals should be consistent with the deuterated structure.

-

¹³C NMR: The carbon NMR spectrum will show characteristic shifts for the carbonyl and aromatic carbons. The carbon at the site of deuteration will exhibit a C-D coupling, which can be observed as a multiplet.

Conclusion

The synthesis and purification of this compound can be achieved through established chemical procedures with modifications to incorporate the deuterium label. The use of deuterated L-glutamine as a starting material in a two-step synthesis involving the formation of an N-phthaloyl intermediate followed by cyclization is a viable approach. Purification by recrystallization from solvents such as DMSO is effective in achieving high purity. Comprehensive analytical characterization using HPLC, MS, and NMR is essential to confirm the identity, purity, and isotopic enrichment of the final product. This guide provides a solid foundation for researchers and drug development professionals working with this important isotopically labeled compound.

References

An In-depth Technical Guide to Thalidomide-d4: Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Thalidomide-d4, a deuterated analog of Thalidomide. Understanding the stability profile of this compound is critical for ensuring the integrity of experimental results and the development of reliable pharmaceutical formulations. This document outlines storage recommendations, degradation pathways, and analytical methodologies for stability assessment.

Recommended Storage Conditions

The stability of this compound is highly dependent on its physical state (solid vs. in solution) and environmental factors. Consistent storage conditions are paramount to prevent degradation and maintain the compound's purity and potency. While specific data for this compound is limited, the recommendations for its non-deuterated counterpart, Thalidomide, are directly applicable due to their chemical similarity.

Table 1: Recommended Storage Conditions for this compound

| Form | Temperature | Duration | Additional Recommendations |

| Solid (Lyophilized Powder) | Room Temperature | Up to 24 months | Store desiccated. Protect from light and extreme temperatures. Store locked up in a well-ventilated, dry place.[1][2] |

| In Solution (e.g., in DMSO) | -20°C | Up to 3 months | Aliquot to avoid multiple freeze-thaw cycles to prevent loss of potency.[1] |

Note: It is crucial to refer to the manufacturer's specific instructions on the product's certificate of analysis for the most accurate storage information.

Chemical Stability and Degradation

Thalidomide, and by extension this compound, is susceptible to degradation under various conditions, primarily through hydrolysis. The molecule contains four amide bonds that can be cleaved, especially at physiological pH.[3][4] The stability of the intact molecule is crucial for its biological activity.[5]

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance. Studies on Thalidomide have shown that it degrades under the following conditions:

-

Acidic and Basic Conditions: Hydrolysis is accelerated in both acidic and basic environments.[6]

-

Oxidative Stress: Degradation occurs in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).[6]

-

Thermal Stress: Elevated temperatures can lead to degradation.[6]

-

Humidity: The presence of moisture can promote hydrolysis.[6]

Table 2: Summary of Thalidomide Stability in Forced Degradation Studies

| Condition | Observation | Reference |

| Acid Hydrolysis | Degradation observed | [6] |

| Base Hydrolysis | Degradation observed | [6] |

| Oxidative (H₂O₂) Stress | Degradation observed | [6] |

| Thermal Stress | Degradation observed | [6] |

| Humidity | Degradation observed | [6] |

| Plasma (in vitro) | Half-life of less than 2 hours | [7] |

| Aqueous Suspension (refrigerated) | Stable for at least 35 days | [8] |

Hydrolytic Degradation Pathway

The primary degradation pathway for this compound is non-enzymatic hydrolysis, which cleaves the amide bonds in the glutarimide and phthalimide rings. This process results in the formation of multiple degradation products.[4][9]

Caption: Hydrolytic Degradation of this compound

Biological Mechanism of Action: The Cereblon Pathway

The therapeutic and teratogenic effects of Thalidomide and its analogs are mediated through their binding to the protein Cereblon (CRBN).[10][11] CRBN is a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[12] The binding of this compound to CRBN alters the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[13] A key neosubstrate implicated in the teratogenic effects of thalidomide is SALL4.[14][15]

Caption: this compound Mechanism of Action via Cereblon

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[6][16]

General Workflow for a Stability Study

A typical stability study involves subjecting the drug substance to various stress conditions and analyzing the samples at predetermined time points.

Caption: Workflow for a this compound Stability Study

Example HPLC Method for Thalidomide Analysis

The following is a representative HPLC method adapted from published stability-indicating assays for Thalidomide.[6][16]

Table 3: Example of a Stability-Indicating HPLC Method for Thalidomide

| Parameter | Specification |

| Instrument | Agilent HPLC 1100 or equivalent with PDA detector |

| Column | Develosil ODS UG-5 (150mm x 4.6mm, 5µm particle size) |

| Mobile Phase | 0.01M Potassium Dihydrogen Orthophosphate and Acetonitrile (80:20 v/v) |

| Flow Rate | 0.7 mL/min |

| Detection Wavelength | 297 nm |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

| Injection Volume | 20 µL |

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, precise, accurate, linear, and robust for the quantification of this compound and its impurities.[16]

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure the reliability and reproducibility of research and development activities. As a solid, it is stable at room temperature when protected from light and moisture. In solution, it should be stored at -20°C and used within a few months. The primary degradation pathway is hydrolysis, which can be accelerated by acidic, basic, and high-temperature conditions. A validated stability-indicating HPLC method is essential for monitoring the purity and degradation of this compound over time. Understanding its interaction with Cereblon provides insight into its biological activity and the importance of maintaining the integrity of the molecule.

References

- 1. Thalidomide | Cell Signaling Technology [cellsignal.com]

- 2. packageinserts.bms.com [packageinserts.bms.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Hydrolysis of thalidomide abrogates its ability to enhance mononuclear cell synthesis of IL-2 as well as its ability to suppress the synthesis of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajpaonline.com [ajpaonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Stability of an extemporaneously prepared thalidomide suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholar.usuhs.edu [scholar.usuhs.edu]

- 10. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 14. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]

- 15. Thalidomide Teratogenic Effects Linked to Degradation of SALL4: After 60 years, researchers have now shed light on the mechanism underlying thalidomide's devastating teratogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijirmf.com [ijirmf.com]

Interpreting the Certificate of Analysis for Thalidomide-d4: A Technical Guide

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) for a deuterated standard like Thalidomide-d4 is a critical document. It provides the necessary assurance of the material's identity, purity, and quality, which are essential for the validity of experimental results. This guide offers an in-depth interpretation of a typical CoA for this compound, detailing the key analytical tests performed and how to understand the resulting data.

Summary of Quantitative Data

A CoA for this compound will typically present quantitative data in a clear, tabular format. The following tables summarize the kind of information you can expect to find, with example data based on available information for analogous compounds.

Table 1: Identification and Physicochemical Properties

| Parameter | Specification |

| Compound Name | (±)-Thalidomide-d4 (phenyl-d4) |

| Catalogue Number | T-231 |

| Molecular Formula | C₁₃H₆D₄N₂O₄ |

| Molecular Weight | 262.26 g/mol |

| CAS Number | 1219177-18-0 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Table 2: Purity and Isotopic Enrichment

| Test | Method | Result |

| Chemical Purity | HPLC-UV | ≥98% |

| Isotopic Enrichment | Mass Spectrometry | ≥98 atom % D |

| Deuterium Incorporation | NMR Spectroscopy | Consistent with structure |

Table 3: Impurity Profile

| Potential Impurity | Method | Specification |

| Unlabeled Thalidomide | LC-MS/MS | Report Value |

| Glutamine | HPLC with UV Detection | ≤ 0.15% |

| 5-Hydroxy Thalidomide | LC-MS/MS | Report Value |

| 5'-Hydroxy Thalidomide | LC-MS/MS | Report Value |

Experimental Protocols

The data presented in a CoA is generated through a series of rigorous analytical experiments. Understanding the methodologies behind these tests is crucial for interpreting the results correctly.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical standards. It separates the main compound from any potential impurities based on their differential partitioning between a stationary phase and a mobile phase.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : A reversed-phase column, such as a C18 column, is typically used.

-

Mobile Phase : A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is common.[1][2]

-

Detection : UV detection at a specific wavelength where Thalidomide has maximum absorbance.

-

Quantification : The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram. For impurity quantification, a reference standard for the impurity may be used. For instance, a method for detecting glutamine, a potential starting material impurity, utilizes indirect UV detection with 2-naphthalenesulfonate as a UV probe in the mobile phase.[3][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Isotopic Enrichment

LC-MS/MS provides a highly sensitive and specific method for confirming the identity of this compound and determining its isotopic enrichment.[1][2][5][6][7][8]

-

Instrumentation : A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Ionization : Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly employed.[2][7]

-

Analysis Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition. For Thalidomide, a common transition is m/z 259.1 → 186.1 or m/z 259.1 → 84.0.[2][7] For this compound, the precursor ion would be shifted to approximately m/z 263.1.

-

Data Interpretation : The presence of the correct precursor and product ions confirms the identity of the molecule. The isotopic enrichment is determined by comparing the mass spectrum of the deuterated standard to that of an unlabeled standard, analyzing the distribution of isotopic peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of molecules and for confirming the position of isotopic labels.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent : A deuterated solvent in which the sample is soluble, such as DMSO-d6.

-

Analysis : Both ¹H (proton) and ¹³C (carbon) NMR spectra are acquired.

-

Data Interpretation : The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum provide detailed information about the proton environment in the molecule. The absence or significant reduction of signals in the phenyl region of the ¹H NMR spectrum, compared to the unlabeled Thalidomide spectrum, confirms the deuterium incorporation. The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Visualizing Workflows and Relationships

Diagrams can provide a clear and concise overview of experimental processes and molecular relationships.

Caption: Workflow for HPLC-UV Purity Analysis.

Caption: Workflow for LC-MS/MS Identification.

Caption: this compound and Potential Impurities.

References

- 1. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The determination of a potential impurity in Thalidomide drug substance and product by HPLC with indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous quantification of thalidomide, lenalidomide and pomadomide in plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LC-MS/MS and chiroptical spectroscopic analyses of multidimensional metabolic systems of chiral thalidomide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Thalidomide-d4 in Organic Solvents

This guide provides a comprehensive overview of the solubility of Thalidomide-d4 in various organic solvents, intended for researchers, scientists, and professionals in drug development. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. Below is a summary of the reported solubility of this compound and its non-deuterated analog, Thalidomide, in several common organic solvents. The solubility of the deuterated form is expected to be very similar to the non-deuterated form.

| Compound | Solvent | Solubility | Reference |

| (±)-Thalidomide-d4 | Dimethylformamide (DMF) | 12 mg/mL | [1] |

| (±)-Thalidomide-d4 | Dimethyl sulfoxide (DMSO) | 12 mg/mL | [1] |

| (±)-Thalidomide-d4 | DMSO:PBS (pH 7.2) (1:1) | 0.11 mg/mL | [1] |

| (±)-Thalidomide | Dimethylformamide (DMF) | ~12 mg/mL | [2] |

| (±)-Thalidomide | Dimethyl sulfoxide (DMSO) | ~12 mg/mL | [2] |

| (±)-Thalidomide | Pyridine | Very Soluble | [3][4] |

| (±)-Thalidomide | Dioxane | Very Soluble | [3][5] |

| (±)-Thalidomide | Tetrahydrofuran (THF) | Soluble | [5] |

| (±)-Thalidomide | Acetone | Sparingly Soluble | [3][5] |

| (±)-Thalidomide | Methanol | Sparingly Soluble | [3][5] |

| (±)-Thalidomide | Ethanol | Sparingly Soluble | [3][5] |

| (±)-Thalidomide | Ethyl Acetate | Almost Insoluble | [3][5] |

| (±)-Thalidomide | Chloroform | Practically Insoluble | [3][4] |

| (±)-Thalidomide | Benzene | Practically Insoluble | [3][4] |

| (±)-Thalidomide | Diethyl Ether | Almost Insoluble | [5] |

| (±)-Thalidomide | Hexane | Almost Insoluble | [5] |

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6] The following protocol is a generalized procedure based on established methodologies.[7][8][9]

Objective: To determine the saturation solubility of this compound in a selected organic solvent.

Materials:

-

This compound (solid powder)

-

High-purity organic solvent of choice (e.g., DMSO, DMF)

-

Glass vials with screw caps

-

Orbital shaker or incubator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed to prevent bubble formation.

-

Addition of Excess Solute: Add an excess amount of this compound to a glass vial. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains visible at the end of the experiment.

-

Addition of Solvent: Accurately pipette a known volume of the organic solvent into the vial containing this compound.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.[7]

-

Sample Withdrawal and Filtration: Carefully withdraw a sample from the supernatant using a pipette. Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is crucial to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculation: Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.

Visualizations: Signaling Pathways and Experimental Workflows

3.1. Thalidomide's Mechanism of Action

Thalidomide's therapeutic and teratogenic effects are primarily mediated by its binding to the protein Cereblon (CRBN).[10][11] This binding alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific downstream protein targets, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[12] This degradation is key to Thalidomide's anti-myeloma effects.[10] Thalidomide also modulates the immune system by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and has anti-angiogenic properties by inhibiting factors like vascular endothelial growth factor (VEGF).[12][13]

3.2. Experimental Workflow for Solubility Determination

The process of determining the solubility of a compound like this compound follows a structured workflow, from preparation to final analysis. This ensures accuracy and reproducibility of the results.

References

- 1. (±)-Thalidomide-d4 | CAS 1219177-18-0 | Cayman Chemical | Biomol.com [biomol.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thalidomide CAS#: 50-35-1 [m.chemicalbook.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. researchgate.net [researchgate.net]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Thalidomide‐induced teratogenesis: History and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of Thalidomide-d4 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Thalidomide-d4 stock solutions for research purposes. It includes information on solubility, storage, and safety precautions.

Introduction

This compound is a deuterated form of Thalidomide, an immunomodulatory agent with anti-inflammatory and anti-angiogenic properties.[1][2][3] Accurate preparation of stock solutions is crucial for reliable and reproducible experimental results. This protocol outlines the necessary steps for preparing this compound stock solutions, emphasizing safety and proper handling.

Safety Precautions

Warning: Thalidomide and its analogs are potent human teratogens and can cause severe birth defects or embryo-fetal death.[4][5][6] Strict adherence to safety protocols is mandatory.

-

Handling: Handle this compound in a designated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and disposable gloves.[7][8]

-

Reproductive Risks: Women who are pregnant or may become pregnant should not handle this compound.[4][8] Men handling this compound should be aware that it can be present in semen.[4][6]

-

Disposal: Dispose of all waste materials, including empty vials, contaminated gloves, and unused solutions, in accordance with local, state, and federal regulations for hazardous waste.[7] Do not dispose of this compound down the drain.[7]

Physicochemical Data and Solubility

This compound is a white to off-white solid powder.[3] The following table summarizes its key physicochemical properties and solubility.

| Property | Data |

| Molecular Formula | C₁₃H₆D₄N₂O₄ |

| Molecular Weight | 262.25 g/mol [3] |

| Solubility in DMSO | Approximately 12 mg/mL[2] |

| Solubility in DMF | Approximately 12 mg/mL[2] |

| Aqueous Solubility | Sparingly soluble.[2] For aqueous buffers, it is recommended to first dissolve in DMSO and then dilute.[2] |

| Storage (Powder) | Store at -20°C for up to 3 years or at 4°C for up to 2 years.[3] Keep tightly closed and desiccated.[1] |

| Storage (in Solvent) | Store at -80°C for up to 6 months or at -20°C for up to 1 month.[3][9] Aliquot to avoid multiple freeze-thaw cycles.[1] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a method for preparing a 10 mM stock solution of this compound in DMSO. This can be adapted for other desired concentrations and solvents based on the solubility data in Section 3.0.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Preparation: Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.

-

Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.62 mg of this compound.

-

Dissolution: a. Add the appropriate volume of DMSO to the vial containing the weighed this compound. For a 10 mM solution, if you weighed 2.62 mg, add 1 mL of DMSO. b. Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. c. If necessary, sonicate the solution for a few minutes to aid dissolution.[10]

-

Storage: a. Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.[1] b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -20°C or -80°C as indicated in Section 3.0.[3][9]

Experimental Workflow

The following diagram illustrates the workflow for preparing a this compound stock solution.

References

- 1. Thalidomide | Cell Signaling Technology [cellsignal.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Thalidomide D4 | deuterated form of Thalidomide | CAS# 1219177-18-0 | InvivoChem [invivochem.com]

- 4. ncoda.org [ncoda.org]

- 5. packageinserts.bms.com [packageinserts.bms.com]

- 6. THALOMID® (thalidomide) | Indications and Important Safety Information [bmsaccesssupport.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. Thalidomide [drugfuture.com]

Application Notes and Protocols for the Quantification of Thalidomide in Human Plasma using Thalidomide-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide is an immunomodulatory drug used in the treatment of various conditions, including multiple myeloma and erythema nodosum leprosum. Accurate quantification of thalidomide in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. This document provides a detailed protocol for the determination of thalidomide concentration in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Thalidomide-d4 as the internal standard (IS). The use of a deuterated internal standard like this compound is highly recommended as it closely mimics the chromatographic behavior and ionization efficiency of the analyte, leading to improved accuracy and precision of the method.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of thalidomide in human plasma.

Materials and Reagents

-

Thalidomide (purity >99%)

-

This compound (purity >99%)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (analytical grade)

-

Water (deionized or Milli-Q)

-

Blank human plasma (drug-free)

-

Ether-dichloromethane (3:2, v/v) (for liquid-liquid extraction)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

-

Analytical column (e.g., TC-C18, 50x4.6 mm, 5 µm)

-

Micro-centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

Analytical balance

-

Pipettes and general laboratory glassware

Preparation of Solutions

-

Thalidomide Stock Solution (1 mg/mL): Dissolve 25 mg of thalidomide in a 25 mL mixture of methanol, acetonitrile, and formic acid (50:49:1, v/v/v).[1]

-

This compound (Internal Standard) Stock Solution (1 mg/mL): Prepare in the same manner as the thalidomide stock solution using this compound.

-

Working Solutions: Prepare working solutions of thalidomide and this compound by diluting the stock solutions with a suitable solvent, such as a methanol-ammonium acetate mixture.[1]

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with the appropriate working solutions of thalidomide to achieve the desired concentration range.[1]

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw frozen plasma samples at room temperature. To prevent spontaneous hydrolysis, mix the plasma with an equal volume of 0.025 M Sorensen's citrate buffer (pH 1.5).[1]

-

Pipette a 100 µL aliquot of the plasma sample into a micro-centrifuge tube.

-

Add 100 µL of the this compound working solution.

-

Add 150 µL of a methanol-ammonium acetate solution (50:50, v/v, with 0.2% formic acid) and vortex mix.[1]

-

Add 3 mL of ether-dichloromethane (3:2, v/v) and agitate for 10 minutes.[1]

-

Centrifuge the mixture at 3000 x g for 5 minutes.[1]

-

Transfer the organic phase to a clean tube and evaporate to dryness at 40°C under a gentle stream of nitrogen.[1]

-

Reconstitute the residue in 150 µL of the mobile phase.[1]

LC-MS/MS Conditions

-

HPLC Column: TC-C18, 50x4.6 mm, 5 µm[1]

-

Mobile Phase: Methanol, 10 mM ammonium acetate, and formic acid (60:40:0.04, v/v/v)[1]

-

Flow Rate: 0.9 mL/min[1]

-

Injection Volume: 20 µL[1]

-

Column Temperature: 40°C[1]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following tables summarize the quantitative data and validation parameters for the LC-MS/MS method for thalidomide quantification.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Thalidomide | 259.1 | 84.0[1] |

| This compound | 263.1 | 88.0 |

Table 2: Method Validation Parameters

| Parameter | Value |

| Linearity Range | 2 - 1500 ng/mL[1] |

| Correlation Coefficient (r) | >0.9991[1] |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL[1] |

| Intra-day Precision (RSD) | 6.8 - 13.5%[1] |

| Inter-day Precision (RSD) | 4.3 - 5.0%[1] |

| Accuracy (RE) | 2.0 - 3.5%[1] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for thalidomide quantification.

Logical Relationship of Key Method Components

Caption: Key components of the analytical method.

References

Application Note: HPLC-MS/MS Method for the Quantification of Thalidomide in Human Plasma using Thalidomide-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust, sensitive, and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of thalidomide in human plasma. The method utilizes thalidomide-d4, a stable isotope-labeled internal standard (IS), to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction (LLE) procedure. Chromatographic separation is performed on a C18 reversed-phase column with a rapid isocratic elution, and detection is carried out using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 2–1500 ng/mL and demonstrated excellent performance in terms of precision, accuracy, recovery, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Thalidomide, initially marketed as a sedative, was withdrawn due to its severe teratogenic effects but has been repurposed for its potent immunomodulatory, anti-inflammatory, and anti-angiogenic properties.[1][2][3] It is now approved for treating conditions such as multiple myeloma and erythema nodosum leprosum.[3][4] Given its therapeutic importance and potential for toxicity, the precise measurement of thalidomide concentrations in biological matrices is critical for pharmacokinetic analysis and clinical monitoring.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a powerful technique for quantifying drugs in complex biological fluids.[3][5] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis. It co-elutes with the analyte and behaves identically during extraction and ionization, effectively compensating for matrix effects and variations in instrument response, thereby ensuring the highest level of accuracy and reliability. This document provides a comprehensive protocol for method development and validation.

Mechanism of Action

The therapeutic and teratogenic effects of thalidomide are primarily mediated through its binding to the protein Cereblon (CRBN).[2][6] CRBN acts as a substrate receptor within the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[6][7] When thalidomide binds to CRBN, it alters the substrate specificity of the complex. This leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates." In multiple myeloma, key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for myeloma cell survival.[1] The degradation of these factors results in the anti-myeloma effects. The binding also modulates the secretion of cytokines like TNF-α and inhibits angiogenesis.[1][8]

Experimental Protocols

Materials and Reagents

-

Standards: Thalidomide (purity >99%), this compound (IS, purity >99%).

-

Solvents: HPLC-grade methanol, acetonitrile, and water. Dichloromethane and diethyl ether (analytical grade).

-

Reagents: Formic acid, ammonium acetate.

-

Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.

Instrumentation

-

HPLC System: Agilent 1100 series or equivalent, comprising a binary pump, degasser, autosampler, and column oven.[5]

-

Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.[5]

Chromatographic and MS Conditions

The operational parameters for the HPLC-MS/MS system are summarized in the table below.

| Parameter | Condition |

| HPLC | |

| Column | TC-C18, 50 x 4.6 mm, 5 µm |

| Mobile Phase | Methanol : 10 mM Ammonium Acetate with 0.04% Formic Acid (60:40, v/v)[5] |

| Flow Rate | 0.9 mL/min[5] |

| Column Temp. | 40°C |

| Injection Vol. | 20 µL |

| Run Time | 3.0 minutes[5] |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Thalidomide: m/z 259.1 → 84.0[5]This compound: m/z 263.1 → 88.0 |

| Dwell Time | 200 ms |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 20 psi |

| Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Preparation of Standards and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of thalidomide and this compound (IS) in 10 mL of methanol to create individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the thalidomide stock solution with a 50:50 methanol/water mixture to create working solutions for calibration standards and QC samples.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

-

Calibration Standards (2–1500 ng/mL): Spike appropriate amounts of the thalidomide working solutions into drug-free human plasma to achieve final concentrations of 2, 5, 15, 50, 150, 500, and 1500 ng/mL.[3][5]

-

QC Samples: Prepare QC samples in drug-free plasma at three concentration levels: Low (5 ng/mL), Medium (50 ng/mL), and High (1200 ng/mL).[3][5]

Sample Preparation Workflow

A liquid-liquid extraction (LLE) procedure is used to isolate thalidomide from the plasma matrix.[5]

Method Validation Results

The analytical method was validated according to established bioanalytical method validation guidelines. The results are summarized below.

Linearity and Range

The calibration curve was linear over the concentration range of 2–1500 ng/mL. The coefficient of determination (r²) was consistently >0.999.[5] The Lower Limit of Quantitation (LLOQ) was established at 2 ng/mL.[5]

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated using six replicates of QC samples at three concentration levels. The precision (relative standard deviation, %RSD) and accuracy (relative error, %RE) were within acceptable limits.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |

| LLOQ | 2 | 5.2% | 7.8% | 3.3% |

| Low QC | 5 | < 13.5% | < 5.0% | < 3.5% |

| Medium QC | 50 | < 6.8% | < 4.5% | < 2.5% |

| High QC | 1200 | < 7.0% | < 4.3% | < 2.0% |

| Data synthesized from representative values found in literature.[5] |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels. The extraction efficiency was high and consistent, with minimal ion suppression or enhancement observed.

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery | Matrix Effect |

| Low QC | 5 | 92.1% ± 4.2 | 91.6% ± 4.1 |

| Medium QC | 50 | 93.3% ± 2.3 | 92.0% ± 2.3 |

| High QC | 1200 | 95.3% ± 1.5 | 93.4% ± 1.4 |

| Data adapted from a study on thalidomide quantification.[3] |

Stability

Thalidomide was found to be stable in human plasma under various storage and handling conditions, including short-term storage at room temperature, long-term storage at -80°C, and after multiple freeze-thaw cycles. All stability results were within ±15% of the nominal concentrations.

Conclusion

This application note describes a validated HPLC-MS/MS method for the determination of thalidomide in human plasma. The use of a stable isotope-labeled internal standard (this compound) and a simple LLE sample preparation protocol provides a reliable, accurate, and precise method. With a short run time and high sensitivity, this method is well-suited for high-throughput analysis in clinical research, supporting pharmacokinetic studies and therapeutic drug monitoring of thalidomide.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. nbinno.com [nbinno.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. ijirmf.com [ijirmf.com]

- 5. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thalidomide‐induced teratogenesis: History and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of Thalidomide-d4 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide, a drug with a complex history, is now an important therapeutic agent for treating multiple myeloma and erythema nodosum leprosum.[1] Its potent immunomodulatory and anti-angiogenic properties are subjects of ongoing research.[1] Accurate quantification of thalidomide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope-labeled internal standards, such as Thalidomide-d4, are essential for achieving high accuracy and precision in mass spectrometry-based quantification assays.

This document provides detailed application notes and protocols for the detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mass Spectrometry Parameters

The sensitive and selective detection of Thalidomide and its deuterated internal standard, this compound, is achieved using tandem mass spectrometry, typically with a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode. Ionization is most effectively achieved using positive electrospray ionization (ESI+).

Table 1: Mass Spectrometry Parameters for Thalidomide and this compound

| Parameter | Thalidomide | This compound (Proposed) |

| Precursor Ion (Q1) [M+H] | m/z 259.1 | m/z 263.3 |

| Product Ion (Q3) | m/z 84.0, m/z 186.1 | m/z 84.0, m/z 190.1 |

| Ionization Mode | ESI Positive | ESI Positive |

| Declustering Potential (DP) | 37 V | 37 V (starting point) |

| Collision Energy (CE) | 20 eV for m/z 84.0 | 20 eV (starting point) |

Note: The MRM transitions for this compound are proposed based on the known fragmentation of thalidomide. The precursor ion reflects the addition of four deuterium atoms to the molecular weight. The product ion m/z 84.0 represents a common fragment without the deuterium labels, while m/z 190.1 represents the fragment containing the four deuterium atoms. Optimization of DP and CE for this compound is recommended.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting thalidomide from plasma or serum samples.

-

Sample Thawing: Allow frozen plasma samples to thaw at room temperature. To prevent spontaneous hydrolysis, samples can be vortex-mixed with an equal volume of 0.025 M Sorensen's citrate buffer (pH 1.5).

-

Internal Standard Spiking: To 100 µL of plasma, add the internal standard, this compound, to a final concentration within the linear range of the assay.

-

Extraction: Add 3 mL of an ether-dichloromethane (3:2, v/v) mixture to the sample.[1]

-

Agitation: Vortex the mixture for 10 minutes to ensure thorough extraction.

-

Centrifugation: Centrifuge the samples at 3000 x g for 5 minutes to separate the organic and aqueous phases.[1]

-

Evaporation: Carefully transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

-

Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase.[1]

-

Injection: Inject a 20 µL aliquot into the LC-MS/MS system.[1]

Liquid Chromatography

Table 2: Liquid Chromatography Parameters

| Parameter | Value |

| Column | TC-C18, 50 x 4.6 mm, 5 µm |

| Mobile Phase | Methanol:10 mM Ammonium Acetate:Formic Acid (60:40:0.04, v/v/v)[1] |

| Flow Rate | 0.9 mL/min[1] |

| Column Temperature | 40°C[1] |

| Injection Volume | 20 µL[1] |

Signaling Pathway

Thalidomide's therapeutic and teratogenic effects are primarily mediated through its binding to the protein Cereblon (CRBN). This interaction alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates.

Caption: Thalidomide-Cereblon signaling pathway.

Experimental Workflow

The following diagram outlines the major steps in the quantification of thalidomide using this compound as an internal standard by LC-MS/MS.

Caption: LC-MS/MS workflow for Thalidomide quantification.

Conclusion

The methods described provide a robust framework for the accurate and sensitive quantification of thalidomide in biological samples using this compound as an internal standard. The provided mass spectrometry parameters, experimental protocols, and workflow diagrams offer a comprehensive guide for researchers in the fields of pharmacology, toxicology, and drug development. Adherence to these guidelines, with appropriate in-laboratory optimization, will ensure reliable and reproducible results.

References

Application Notes and Protocols: The Role of Thalidomide-d4 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide, a drug with a complex history, has re-emerged as a significant therapeutic agent, particularly in the treatment of multiple myeloma and erythema nodosum leprosum.[1][2][3] Its biological activity stems from its ability to modulate the immune system, inhibit angiogenesis (the formation of new blood vessels), and induce the degradation of specific proteins.[2][4][5] The primary mechanism of action involves binding to the protein Cereblon (CRBN), which is part of an E3 ubiquitin ligase complex.[5][6] This binding alters the substrate specificity of the complex, leading to the degradation of transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of myeloma cells.[2][6]

Thalidomide-d4 is a deuterated analog of thalidomide, meaning that four hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling does not significantly alter its chemical properties or biological activity in the context of therapeutic action. Instead, its increased mass makes it an invaluable tool in analytical chemistry, specifically in mass spectrometry-based assays. In cell-based research, This compound is almost exclusively used as an internal standard for the accurate quantification of thalidomide concentrations in biological matrices , such as cell lysates and culture media, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] Its use is critical for pharmacokinetic and pharmacodynamic studies, helping researchers to correlate the concentration of thalidomide with its biological effects on cells.

These application notes provide an overview of the signaling pathways affected by thalidomide and detailed protocols for conducting cell-based assays where this compound would be used as an internal standard for quantitative analysis.

Key Signaling Pathways Modulated by Thalidomide

Thalidomide exerts its pleiotropic effects by modulating several key signaling pathways within cells. Understanding these pathways is crucial for designing and interpreting cell-based assays.

Cereblon (CRBN) E3 Ubiquitin Ligase Pathway

The central mechanism of thalidomide's action is its interaction with the CRL4^CRBN^ E3 ubiquitin ligase complex. By binding to Cereblon, thalidomide recruits specific proteins, known as neosubstrates, for ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation is responsible for both the therapeutic effects and the teratogenic properties of the drug.

Caption: Thalidomide binding to CRBN alters the E3 ligase complex, leading to neosubstrate degradation.

Anti-Angiogenic and Anti-inflammatory Pathways

Thalidomide also impacts signaling pathways involved in inflammation and angiogenesis, contributing to its therapeutic effects. It has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and modulate other cytokines.[2][4] It can also interfere with signaling mediated by vascular endothelial growth factor (VEGF).

Caption: Thalidomide inhibits pro-inflammatory and angiogenic signaling pathways.

Quantitative Data from Cell-Based Assays

The following tables summarize representative quantitative data from cell-based assays investigating the effects of thalidomide . The accurate determination of these values often relies on methods like LC-MS/MS, where this compound would be an appropriate internal standard.

Table 1: Anti-proliferative Effects of Thalidomide on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration Range (µM) | Effect | Citation |

| SW1990 | Pancreatic Cancer | MTT | 6.25 - 100 | 13-47% growth inhibition over 72h | [8] |

| Capan-2 | Pancreatic Cancer | MTT | 6.25 - 100 | 4-20% growth inhibition over 72h | [8] |

| HepG-2 | Hepatocellular Carcinoma | MTT | Not specified | IC50: 11.26 µg/mL | [9] |

| MCF-7 | Breast Cancer | MTT | Not specified | IC50: 14.58 µg/mL | [9] |

| PC3 | Prostate Cancer | MTT | Not specified | IC50: 16.87 µg/mL | [9] |

Table 2: Effects of Thalidomide on Cytokine Production and Protein Expression

| Cell Line | Parameter Measured | Assay | Thalidomide Concentration | Result | Citation |

| HepG-2 | VEGF Level | ELISA | Not specified | Decrease from 432.5 to 185.3 pg/mL (vs. control) | [9] |

| HepG-2 | TNF-α Level | ELISA | Not specified | Reduced by approximately half | [9] |

| HepG-2 | NF-κB p65 Level | ELISA | Not specified | Decrease from 278.1 to 110.5 pg/mL (vs. control) | [9] |

| SW1990 | CD133+ Cells | Flow Cytometry | 100 µM | Decrease from 41.3% to 21.5% | [8] |

Experimental Protocols

The following protocols describe common cell-based assays used to evaluate the effects of thalidomide. They are presented with the understanding that for precise quantification of thalidomide exposure, analysis of cell lysates or media via LC-MS/MS with this compound as an internal standard is the gold standard.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the effect of thalidomide on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Target cells (e.g., SW1990 pancreatic cancer cells)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Thalidomide (stock solution in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 20% SDS, 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of thalidomide in culture medium. Remove the old medium from the wells and add 100 µL of the thalidomide solutions (e.g., concentrations ranging from 0 to 100 µM). Include wells with vehicle control (DMSO at the same final concentration as the highest thalidomide dose).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Quantification of Intracellular Thalidomide using LC-MS/MS

This protocol outlines the workflow for treating cells with thalidomide and subsequently measuring its intracellular concentration, using this compound as an internal standard.

References

- 1. Thalidomide - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Multiple myeloma - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thalidomide inhibits proliferation and epithelial-mesenchymal transition by modulating CD133 expression in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: The Role of Thalidomide-d4 in Elucidating Thalidomide Metabolism and Degradation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Thalidomide, a glutamic acid derivative with a controversial past, is now a crucial therapeutic agent for conditions like multiple myeloma and erythema nodosum leprosum.[1] Its complex pharmacological profile is intrinsically linked to its metabolism, which involves both spontaneous non-enzymatic hydrolysis and cytochrome P450 (CYP)-mediated enzymatic hydroxylation.[2] Understanding these pathways is critical for optimizing therapy and mitigating toxicity. Accurate quantification of thalidomide and its metabolites in biological matrices is paramount for pharmacokinetic and pharmacodynamic studies. This application note details the use of Thalidomide-d4, a stable isotope-labeled internal standard, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise and accurate analysis of thalidomide. We provide detailed protocols, quantitative data, and pathway diagrams to facilitate research in this area.

Thalidomide Metabolism and Degradation Pathways

Thalidomide's biotransformation is a dual process involving two main routes:

-

Non-Enzymatic Hydrolysis: Under physiological conditions (pH > 6.0), the four amide bonds in the thalidomide molecule are susceptible to spontaneous hydrolytic cleavage.[2][3] This non-enzymatic degradation is a major route of elimination and results in the formation of numerous polar cleavage products, with some studies suggesting up to 12 or more have been identified.[3][4] While many of these hydrolysis products are considered non-teratogenic, their potential pharmacological activities are an area of ongoing research.[3][5]

-

Enzymatic Metabolism: Thalidomide also undergoes oxidative metabolism primarily mediated by the cytochrome P450 enzyme system.[6] This enzymatic action leads to the formation of hydroxylated metabolites. The two principal metabolites identified in humans and other sensitive species like rabbits are 5-hydroxythalidomide (hydroxylation on the phthalimide ring) and 5'-hydroxythalidomide (hydroxylation on the glutarimide ring).[6][7][8][9] There is evidence suggesting that these metabolic pathways can be species-specific, which may contribute to the differences in teratogenicity observed between species.[7][9]

Figure 1: Major metabolic and degradation pathways of Thalidomide.

The Critical Role of this compound in Quantitative Bioanalysis

Accurate quantification of xenobiotics in complex biological matrices like plasma or serum is challenging due to sample loss during extraction and matrix-induced ion suppression or enhancement in the mass spectrometer. An ideal internal standard (IS) is used to correct for these variations.

This compound, a deuterated analog of thalidomide, serves as the gold-standard internal standard for LC-MS/MS analysis. Its advantages include:

-

Near-Identical Chemical Properties: It co-elutes with the unlabeled thalidomide, ensuring it experiences the same matrix effects.

-

Similar Extraction Recovery: It behaves identically to thalidomide during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Distinct Mass: Its mass is 4 Daltons higher than thalidomide, allowing for clear differentiation and simultaneous detection by the mass spectrometer without cross-interference.

By adding a known amount of this compound to every sample and standard at the beginning of the workflow, the ratio of the analyte's peak area to the IS's peak area can be used to calculate the concentration with high precision and accuracy, regardless of analytical variability.

Application Protocol: Quantification of Thalidomide in Human Plasma

This protocol describes a robust LC-MS/MS method for the determination of thalidomide in human plasma, adapted from validated methods in the literature.[1][10][11][12][13] this compound is used as the internal standard.

Figure 2: Experimental workflow for Thalidomide quantification.

Materials and Reagents

-

Thalidomide and this compound reference standards

-

HPLC-grade methanol, acetonitrile, formic acid, ether, and dichloromethane

-

Ammonium acetate

-

Human plasma (K2-EDTA)

-

Micro-centrifuge tubes

-

LC-MS/MS system with an electrospray ionization (ESI) source

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of thalidomide and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the thalidomide stock solution in 50:50 methanol/water to create calibration standards. Prepare a this compound internal standard (IS) working solution (e.g., 100 ng/mL) in a similar diluent.[10]

-

Plasma Sample Handling: To prevent spontaneous hydrolysis, plasma samples should be thawed and immediately mixed with an equal volume of an acidic buffer (e.g., 0.025 M Sorensen's citrate buffer, pH 1.5).[10]

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of a plasma sample (calibration standard, QC, or unknown) into a micro-centrifuge tube.[1]

-

Add 100 µL of the this compound IS working solution and vortex.[1]

-

Add 150 µL of a methanol/ammonium acetate solution.[1]

-

Add 3 mL of an extraction solvent mixture (e.g., ether-dichloromethane, 3:2 v/v) and vortex for 10 minutes.[1]

-

Centrifuge at 3000 x g for 5 minutes to separate the layers.[1]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

-

Reconstitute the residue in 150 µL of the mobile phase and transfer to an autosampler vial.[1]

LC-MS/MS Conditions

-

LC System: Agilent 1100 series or equivalent.[1]

-

Column: C18 analytical column (e.g., 50 x 4.6 mm, 5 µm).[1]

-

Mobile Phase: Isocratic mixture of methanol, 10 mM ammonium acetate, and formic acid (e.g., 60:40:0.04, v/v/v).[1]

-

Flow Rate: 0.9 mL/min.[1]

-

Injection Volume: 20 µL.[1]

-

Column Temperature: 40°C.[1]

-

Mass Spectrometer: API 4000 triple quadrupole or equivalent.[13]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

Quantitative Data and Method Performance

The following tables summarize typical method validation and pharmacokinetic data obtained from studies using LC-MS/MS for thalidomide quantification.

Table 1: Representative LC-MS/MS Method Validation Parameters for Thalidomide in Human Plasma

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 2 - 1500 ng/mL | [11] |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [1] |

| Intra-day Precision (RSD%) | 4.30% - 13.51% | [1] |

| Inter-day Precision (RSD%) | 4.3% - 5.0% | [13] |

| Accuracy (RE%) | 1.98% - 3.54% | [1] |

| Extraction Recovery | 92.1% - 95.3% | [1] |

RSD: Relative Standard Deviation; RE: Relative Error

Table 2: Pharmacokinetic Parameters of Thalidomide in Healthy Volunteers (Single 200 mg Oral Dose)

| Parameter | Mean Value (± SD) | Reference |

|---|---|---|

| Cmax (µg/mL) | 2.40 ± 0.26 | [1] |

| tmax (h) | 2.40 ± 0.32 | [1] |

| AUC₀₋∞ (µg·h/mL) | 21.62 ± 4.01 | [1] |

| t₁/₂ (h) | 6.18 ± 0.84 | [1] |

Cmax: Maximum plasma concentration; tmax: Time to reach Cmax; AUC: Area under the curve; t₁/₂: Elimination half-life.

Advanced Application: Investigating Thalidomide's Mechanism of Action

Beyond pharmacokinetics, thalidomide's therapeutic and teratogenic effects are mediated by its binding to the Cereblon (CRBN) protein.[15][16] CRBN is a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[15][17]

The binding of thalidomide to CRBN alters the substrate specificity of this E3 ligase, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not normally targeted by this complex.[16][18] Key neosubstrates include transcription factors like Ikaros, Aiolos, and SALL4.[15] The degradation of these proteins is responsible for thalidomide's immunomodulatory effects in multiple myeloma and its teratogenic effects during embryonic development.[15][16]

Figure 3: Thalidomide-induced, CRBN-mediated protein degradation pathway.

Conclusion

The study of thalidomide's metabolism, degradation, and mechanism of action is essential for its safe and effective clinical use. The use of a stable isotope-labeled internal standard, such as this compound, is indispensable for generating high-quality, reliable quantitative data from bioanalytical methods like LC-MS/MS. The protocols and data presented here provide a framework for researchers to accurately conduct pharmacokinetic studies and further investigate the complex pharmacology of this important drug.

References

- 1. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of primary metabolites 5-hydroxythalidomide and 5′-hydroxythalidomide formed after oral administration of thalidomide in the rabbit, a thalidomide-sensitive species [jstage.jst.go.jp]

- 7. Pharmacokinetics of primary metabolites 5-hydroxythalidomide and 5'-hydroxythalidomide formed after oral administration of thalidomide in the rabbit, a thalidomide-sensitive species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of primary metabolites 5-hydroxythalidomide and 5′-hydroxythalidomide formed after oral administration of thalidomide in the rabbit, a thalidomide-sensitive species [jstage.jst.go.jp]

- 9. aacrjournals.org [aacrjournals.org]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 17. What is the functional role of the thalidomide binding protein cereblon? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Mitigating Matrix Effects in Thalidomide-d4 LC-MS/MS Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of Thalidomide and its stable isotope-labeled internal standard, Thalidomide-d4.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of Thalidomide?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of Thalidomide from biological samples like plasma or serum, endogenous components such as phospholipids, salts, and metabolites can co-extract with the analyte.[3] These components can either suppress or enhance the ionization of Thalidomide and its internal standard, this compound, in the mass spectrometer's ion source.[4][5] This interference can lead to inaccurate and irreproducible quantification, compromising the reliability of pharmacokinetic and other clinical data.[1][4]

Q2: How does using a stable isotope-labeled internal standard like this compound help in mitigating matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred choice for quantitative LC-MS/MS bioanalysis.[6][7] Since this compound is chemically and physically almost identical to Thalidomide, it co-elutes and experiences nearly the same degree of ionization suppression or enhancement.[6] By calculating the ratio of the analyte's response to the internal standard's response, variability introduced by the matrix effect during sample preparation and ionization can be effectively compensated for, leading to more accurate and precise results.[6][8][9] For optimal performance, the SIL-IS should have a mass difference of at least 3-4 Da from the analyte to minimize cross-talk.[6]

Q3: What are the most common sample preparation techniques to reduce matrix effects for Thalidomide analysis?

A3: The primary goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte.[3][10] The most common techniques include:

-

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins from plasma or serum samples.[11][12] While effective at removing proteins, it may not remove other interfering substances like phospholipids.

-

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous sample matrix into an immiscible organic solvent based on polarity.[12] LLE can provide a cleaner extract than PPT. For Thalidomide, a common LLE solvent is a mixture of ether and dichloromethane.[13][14]

-

Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to bind the analyte, while matrix components are washed away. The analyte is then eluted with a different solvent. SPE can significantly reduce matrix effects and concentrate the analyte.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Splitting, or Broadening)

| Potential Cause | Troubleshooting Step |

| Column Contamination | Contaminants from the sample matrix can build up on the analytical column.[4] Solution: Implement a column wash step after each run or batch. If the problem persists, try flushing the column with a strong solvent or replace the column. |

| Incompatible Reconstitution Solvent | The solvent used to reconstitute the dried extract may be too strong, causing the analyte to move too quickly through the column initially. Solution: Ensure the reconstitution solvent is of similar or weaker strength than the initial mobile phase.[15] |

| Secondary Interactions | The analyte may be interacting with active sites on the column hardware (e.g., stainless steel frits).[16] Solution: Consider using a metal-free or PEEK-lined column to minimize these interactions.[16] |

| Mobile Phase pH | The pH of the mobile phase can affect the ionization state and peak shape of Thalidomide. Solution: Optimize the mobile phase pH. Adding modifiers like formic acid or ammonium acetate can improve peak shape and ionization efficiency.[13][14] |

Issue 2: High Signal Variability or Poor Reproducibility

| Potential Cause | Troubleshooting Step |

| Inconsistent Matrix Effects | The degree of ion suppression or enhancement varies between different samples or batches.[1] Solution: Re-evaluate and optimize the sample preparation method to improve the removal of matrix components. LLE or SPE are generally more effective than PPT in providing cleaner extracts.[3] |

| Internal Standard (IS) Variability | The IS response is inconsistent across the analytical run.[7] Solution: Check for errors in IS addition. Monitor the IS peak area; if it deviates significantly (<50% or >150% of the mean), it may indicate a problem with that specific sample's preparation or injection.[7] |